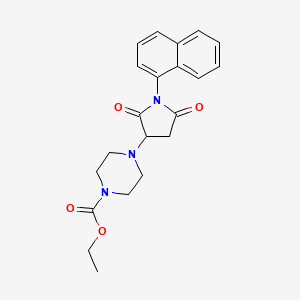![molecular formula C20H27N3O2 B2909428 N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1376353-84-2](/img/structure/B2909428.png)
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of piperidine carboxamide compounds and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration results in enhanced dopaminergic neurotransmission, which has been linked to the analgesic and anti-inflammatory effects of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The exact mechanism of action for the anti-cancer properties of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is still under investigation.
Biochemical and Physiological Effects:
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase dopamine levels in the brain, leading to enhanced dopaminergic neurotransmission. This has been linked to the analgesic and anti-inflammatory effects of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. Additionally, N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its selectivity for the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. Additionally, N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit potent and long-lasting effects, making it a useful compound for in vivo experiments. However, one of the limitations of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its potential toxicity, which needs to be carefully monitored in experiments.
Orientations Futures
There are several future directions for the research on N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One of the areas of interest is the development of new drugs based on the structure of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide for the treatment of chronic pain and cancer. Additionally, further investigation is needed to understand the exact mechanism of action of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential side effects. Furthermore, the use of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other drugs for the treatment of various diseases needs to be explored. Overall, the research on N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 4-(3-methylmorpholin-4-yl)aniline with propargyl bromide, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis method has been well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit a wide range of biological activities, making it a useful tool in scientific research. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to exhibit analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-10-22-11-8-17(9-12-22)20(24)21-18-4-6-19(7-5-18)23-13-14-25-15-16(23)2/h1,4-7,16-17H,8-15H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOTXPLWDSOMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methylmorpholin-4-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

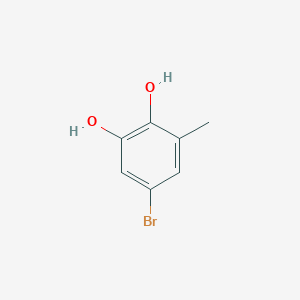
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)
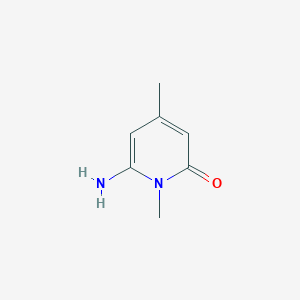
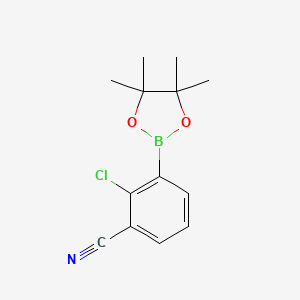
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)
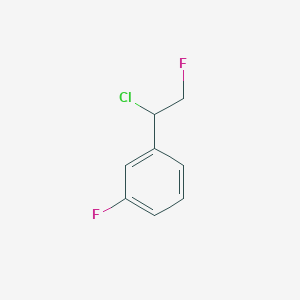
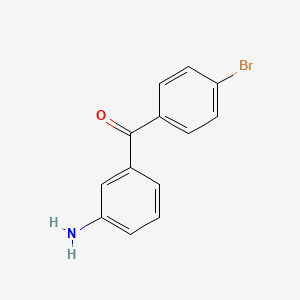
![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)

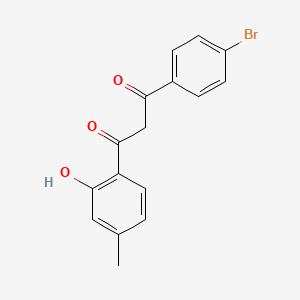
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2909365.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
